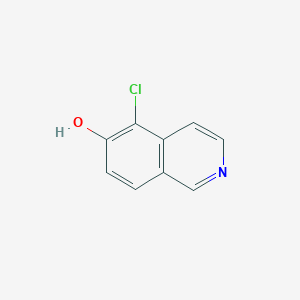
7-Méthylisoquinoléine-6-ol
Vue d'ensemble
Description
7-Methylisoquinolin-6-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methylisoquinolin-6-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methylisoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylisoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments
Les dérivés de l'isoquinoléine, y compris des composés comme le 7-Méthylisoquinoléine-6-ol, sont souvent explorés comme des candidats médicaments prometteurs en raison de leurs propriétés bioactives. Ils peuvent servir de structures de départ dans la synthèse de divers agents thérapeutiques, y compris des médicaments antipaludiques tels que la chloroquine et la méfloquine .
Recherche antitumorale
La structure de base de la quinoléine est associée à des propriétés antitumorales. La recherche sur le this compound pourrait se concentrer sur son efficacité potentielle dans les modalités de traitement du cancer .
Applications antimicrobiennes
Les composés avec un noyau quinoléine ont montré une large gamme de propriétés antimicrobiennes. Le this compound pourrait être étudié pour son utilisation dans la lutte contre les infections bactériennes, fongiques ou virales .
Industrie des colorants
Les dérivés de l'isoquinoléine sont utilisés dans l'industrie des colorants pour leurs propriétés colorantes. Le this compound peut être utilisé dans la synthèse de nouveaux colorants avec des teintes et des caractéristiques uniques .
Synthèse chimique
En tant qu'intermédiaire chimique, le this compound pourrait être utilisé dans la synthèse de composés organiques plus complexes, contribuant potentiellement à diverses recherches chimiques et processus industriels .
Analyse Biochimique
Biochemical Properties
7-Methylisoquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-Methylisoquinolin-6-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Methylisoquinolin-6-ol has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 7-Methylisoquinolin-6-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to bind to certain receptors, modulating their activity and downstream signaling pathways. These interactions can result in alterations in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylisoquinolin-6-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methylisoquinolin-6-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methylisoquinolin-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or providing neuroprotection. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 7-Methylisoquinolin-6-ol.
Metabolic Pathways
7-Methylisoquinolin-6-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 7-Methylisoquinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 7-Methylisoquinolin-6-ol can be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 7-Methylisoquinolin-6-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
7-methylisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCAPPMCXLOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630333 | |
| Record name | 7-Methylisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666735-06-4 | |
| Record name | 7-Methylisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
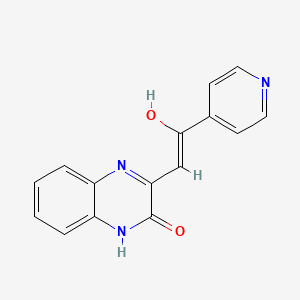

![3-Aminobenzo[e][1,2,4]triazin-7-ol](/img/structure/B1497174.png)


![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)
![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)
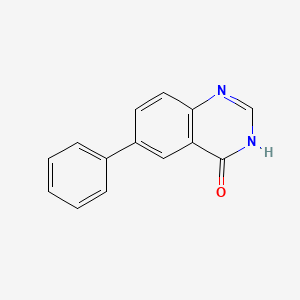
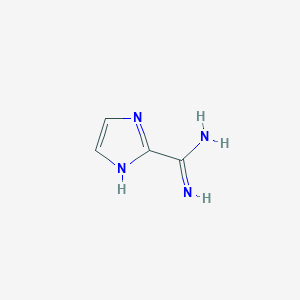
![8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B1497185.png)
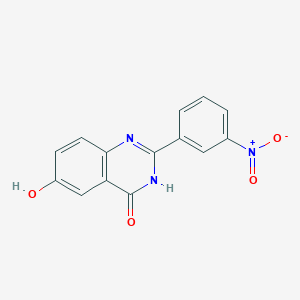
![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)
![Benzo[d]thiazol-2-yl(2,3,4-trihydroxy-5-(4-phenoxybenzoyl)phenyl)methanone](/img/structure/B1497198.png)
